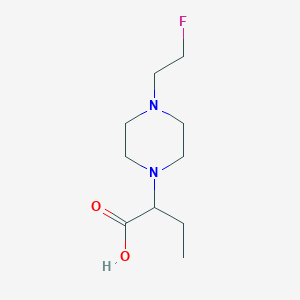

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid

Overview

Description

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid (FEPABA) is an organic compound that has been studied extensively in the last few decades. It is a member of the piperazine family and is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). FEPABA has been used as a potential therapeutic agent for a variety of neurological disorders, including epilepsy, depression, anxiety, and addiction. FEPABA has also been studied for its potential use in the treatment of cancer, inflammation, and pain.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

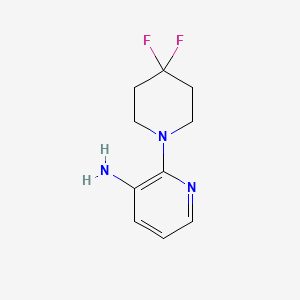

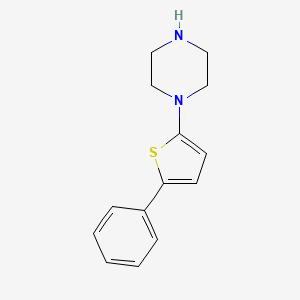

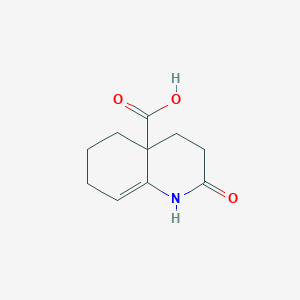

Piperazine derivatives are central to the development of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This flexibility highlights the scaffold's utility in drug discovery for various diseases, supporting further investigations into piperazine-based molecular designs for rational drug development (Rathi et al., 2016).

Role in D2-like Receptors

Arylcycloalkylamines, featuring phenyl piperidines and piperazines, exhibit significant potency and selectivity towards D2-like receptors, implicating the arylalkyl substituents in enhancing binding affinity. This suggests a potential application in treating neuropsychiatric disorders, offering a pathway to synthesize agents with improved efficacy (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine and its analogues show promise in combating Mycobacterium tuberculosis, including drug-resistant strains. The review of anti-mycobacterial compounds utilizing piperazine underscores its importance in developing new anti-TB molecules, providing a foundation for future therapeutic strategies (Girase et al., 2020).

DNA Minor Groove Binding

The synthetic dye Hoechst 33258, a derivative of N-methyl piperazine, demonstrates strong binding to the DNA minor groove, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating the potential of piperazine derivatives in molecular biology and drug design (Issar & Kakkar, 2013).

Metabolic Pathways of Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, including their transformation to 1-aryl-piperazines, plays a critical role in their pharmacological actions. Understanding these pathways is essential for developing new therapeutic agents, particularly for psychiatric conditions (Caccia, 2007).

properties

IUPAC Name |

2-[4-(2-fluoroethyl)piperazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-2-9(10(14)15)13-7-5-12(4-3-11)6-8-13/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBOFBBWUBPREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCN(CC1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)

![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)

![4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1478675.png)

![6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478679.png)

![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)

![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)